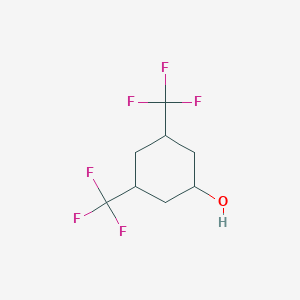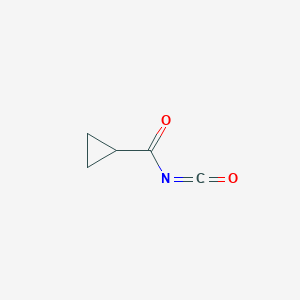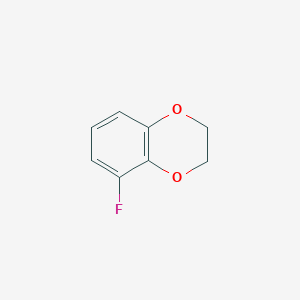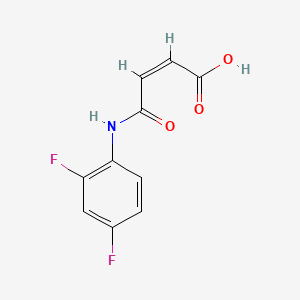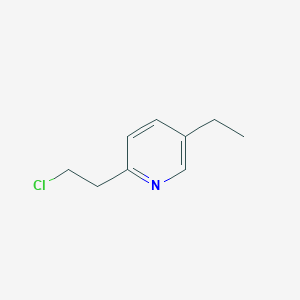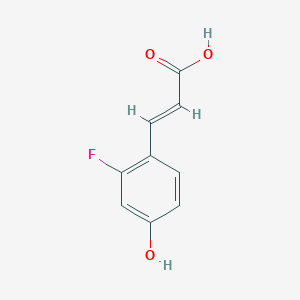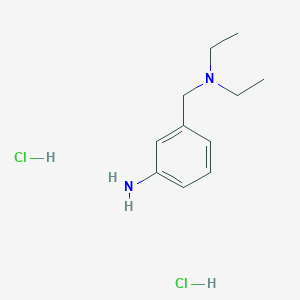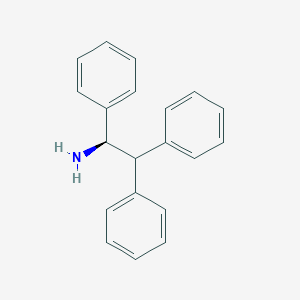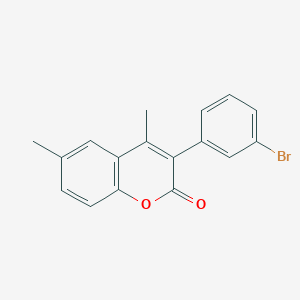
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one
Vue d'ensemble
Description
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one, also known as Br-Dim-Coumarin, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin induces apoptosis by activating caspase enzymes and inhibiting cell survival pathways. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, it enhances cognitive function by modulating neurotransmitter release and improving synaptic plasticity.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been shown to have a low toxicity profile and minimal adverse effects in animal studies. It has been found to be metabolized by the liver and excreted in the urine. In vitro studies have shown that 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin can cross the blood-brain barrier, indicating its potential as a neurological drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is its easy synthesis method, which allows for large-scale production. It also has a diverse range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is the lack of clinical studies in humans, which limits its potential for translation into clinical practice.
Orientations Futures
There are several future directions for 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin research, including:
1. Investigating its potential as a chemotherapeutic agent in various cancer types
2. Studying its anti-inflammatory effects in chronic inflammatory diseases
3. Investigating its potential as a neuroprotective agent in neurodegenerative diseases
4. Exploring its potential as a therapeutic agent in metabolic disorders
5. Investigating its potential as a radioprotective agent in radiation therapy.
Conclusion:
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is a synthetic compound with potential therapeutic applications in various diseases. Its easy synthesis method and low toxicity profile make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In neurological research, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been shown to enhance cognitive function and improve memory retention.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSDHPGVFZGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)

